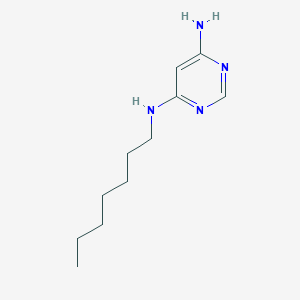

N4-heptylpyrimidine-4,6-diamine

Description

Properties

CAS No. |

99991-89-6 |

|---|---|

Molecular Formula |

C11H20N4 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

4-N-heptylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C11H20N4/c1-2-3-4-5-6-7-13-11-8-10(12)14-9-15-11/h8-9H,2-7H2,1H3,(H3,12,13,14,15) |

InChI Key |

RFIKKKPZCYSPAD-UHFFFAOYSA-N |

SMILES |

CCCCCCCNC1=NC=NC(=C1)N |

Canonical SMILES |

CCCCCCCNC1=NC=NC(=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrimidine-4,6-diamines exhibit significant variability in solubility, molecular weight, and lipophilicity based on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Alkyl Chain Length : Increasing alkyl chain length (e.g., pentyl vs. heptyl) enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Aromatic vs.

- Functional Groups : Nitro groups () or heterocycles () introduce electronic effects that modulate binding to biological targets like kinases or aggregated proteins .

Preparation Methods

Reaction Scheme Summary

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | DAMP + NaOH (1.0 N aqueous) + methanol, RT, 1 h | Sodium salt of DAMP | - |

| 2 | Sodium salt of DAMP + n-heptyl chloride in DMF, 50 °C, 16 h | This compound | 67 |

RT = Room Temperature

DMF = Dimethylformamide

Detailed Synthetic Procedure

- The sodium salt of DAMP is prepared by dissolving DAMP in a mixture of 1.0 N NaOH aqueous solution and methanol, stirring at room temperature for 1 hour.

- After evaporation of solvents, the residue is dissolved in DMF.

- n-Heptyl chloride is added to this solution, and the mixture is stirred at 50 °C for 16 hours.

- Completion of the reaction is monitored by thin-layer chromatography (TLC).

- Upon completion, DMF is evaporated, and the residue is treated with water and extracted with chloroform.

- The organic layer is dried over sodium sulfate, filtered, and evaporated under reduced pressure.

- The final product is obtained as a brown amorphous solid with a yield of approximately 67% over the two steps.

Structural Elucidation and Analysis

Extensive spectroscopic analyses confirm the structure and site of alkylation of the product:

Infrared (IR) Spectroscopy

- Presence of N-H stretching vibrations at 3470, 3320, and 3181 cm⁻¹, indicating two amino groups.

- Alkyl sulfide moiety confirmed by absorption bands at 1076, 1236, and 1280 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

- Observed m/z = 241.1500 for [M+H]⁺, consistent with the calculated molecular weight for C11H20N4S (241.1481).

Nuclear Magnetic Resonance (NMR) Spectroscopy

| NMR Type | Key Observations |

|---|---|

| ¹H NMR | - Triplet at δ 0.87 ppm for terminal methyl group of heptyl chain (H7′) |

| - Methylene protons (H2′–H6′) resonating at δ 1.22–1.65 ppm | |

| - Triplet at δ 3.01 ppm for methylene protons adjacent to sulfur (H-1′) | |

| - Singlet at δ 5.26 ppm for aromatic proton on pyrimidine ring (H5) | |

| ¹³C NMR | - Terminal methyl carbon (C7′) at δ 13.2 ppm |

| - Methylene carbons (C2′–C6′) between δ 22.4 and 29.9 ppm | |

| - Carbon adjacent to sulfur (C1′) at δ 31.7 ppm, consistent with S-alkylation |

The NMR data strongly supports alkylation occurring on the sulfur atom rather than the nitrogen, consistent with Hard and Soft Acids and Bases (HSAB) theory favoring sulfur alkylation in this context.

Mechanistic Insights and Selectivity

- The alkylation preferentially occurs at the mercapto (sulfur) group of the pyrimidine ring due to the nucleophilicity and softness of sulfur compared to nitrogen atoms.

- The reaction conditions (polar aprotic solvent, moderate temperature) favor nucleophilic substitution on the alkyl halide.

- The selectivity is supported by spectroscopic evidence and aligns with previous literature on alkylation of similar aminopyrimidine derivatives.

Summary Table of Analytical Data

| Parameter | Observation/Value | Interpretation |

|---|---|---|

| IR Peaks (cm⁻¹) | 3470, 3320, 3181 (N-H); 1076, 1236, 1280 (C-S) | Presence of amino groups and alkyl sulfide |

| HRMS m/z | 241.1500 [M+H]⁺ | Matches C11H20N4S molecular formula |

| ¹H NMR (ppm) | 0.87 (t), 1.22–1.65 (m), 3.01 (t), 5.26 (s) | Alkyl chain protons and aromatic proton |

| ¹³C NMR (ppm) | 13.2, 22.4–29.9, 31.7 | Alkyl carbons and C adjacent to S |

| Yield | 67% (over 2 steps) | Efficient synthetic route |

Q & A

Basic: What are the key considerations for optimizing the synthesis of N4-heptylpyrimidine-4,6-diamine to achieve high yield and purity?

Methodological Answer:

Synthesis optimization requires precise control of reaction parameters:

- Temperature and Solvent Selection : Elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO enhance reactivity while minimizing side products .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for introducing heptyl and aryl substituents .

- Stepwise Functionalization : Sequential alkylation/arylation at N4 and N6 positions ensures regioselectivity. Microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures achieves >95% purity .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substitutions (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.4–3.8 ppm for heptyl CH₂ groups) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detect impurities (<0.5%) and validate molecular weight .

- X-ray Crystallography : Resolves steric effects of the heptyl chain on pyrimidine ring planarity, critical for target binding .

Basic: How can researchers initially assess the biological activity of this compound in vitro?

Methodological Answer:

- Kinase Inhibition Assays : Use recombinant kinases (e.g., CDK2, EGFR) with ATP-Glo™ luminescence kits to measure IC₅₀ values. Compare selectivity against kinase panels (e.g., Eurofins KinaseProfiler) .

- Cell Viability Assays : MTT or CellTiter-Glo® in cancer lines (e.g., MCF-7, A549) at 1–100 μM concentrations. Include positive controls (e.g., staurosporine) .

- Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies cell death mechanisms .

Advanced: What experimental approaches are recommended for elucidating the kinase inhibition mechanism of this compound?

Methodological Answer:

- Crystallographic Studies : Co-crystallize the compound with target kinases (e.g., CDK2) to map binding interactions (e.g., hydrogen bonds with hinge region residues) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) and stoichiometry .

- Mutagenesis : Engineer kinase mutants (e.g., T160A in CDK2) to test resistance to inhibition, confirming critical binding residues .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to improve the selectivity of this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with shorter/longer alkyl chains (C3–C12) or fluorinated aryl groups to modulate lipophilicity and steric bulk .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., heptyl chain length) with activity against specific kinases .

- Off-Target Profiling : Screen against >100 kinases to identify selectivity hotspots. For example, bulky N6 substituents reduce off-target binding to VEGFR2 .

Advanced: What strategies should be employed to evaluate the pharmacokinetic properties and in vivo efficacy of this compound?

Methodological Answer:

- ADME Profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- In Vivo Models : Administer 10–50 mg/kg orally or intravenously in xenograft mice. Monitor tumor volume weekly and compare to controls (n ≥ 8/group) .

- Toxicology : Assess liver/kidney function (ALT, creatinine) and hematological parameters after 28-day dosing .

Advanced: What advanced analytical methods are required to resolve stability issues and degradation pathways of this compound under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH). Monitor via UPLC-PDA for degradation products .

- LC-HRMS : Identify degradation products (e.g., oxidative dealkylation at N4) using high-resolution mass spectrometry .

- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines with specificity, precision (RSD <2%), and robustness .

Advanced: How can computational modeling techniques be integrated into the design of this compound derivatives with enhanced target binding affinity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets. Prioritize derivatives with lower ΔG values (<−9 kcal/mol) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess compound-protein stability and identify critical residue interactions .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., replacing heptyl with cyclopropyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.